molecular formula C10H9N B363895 8-Methylquinoline CAS No. 611-32-5

8-Methylquinoline

Cat. No. B363895
Key on ui cas rn: 611-32-5
M. Wt: 143.18g/mol
InChI Key: JRLTTZUODKEYDH-UHFFFAOYSA-N
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Patent
US05700942

Procedure details

The data in Table 2 demonstrate that increasing acetaldehyde/ortho-toluidine molar ratios benefit the 8-methylquinoline selectivity, yield and productivity. In addition, acetaldehyde/ortho-toluidine molar ratios of ≥2 gave very high conversion of ortho-toluidine and improved 8-methylquinoline product purity as shown by the 8-methylquinoline/2,8-Me2Q weight ratio. The 2,8-Me2Q (b.pt.=255° C.) is the primary impurity which needs to be minimized upon distillation of the 8-methylquinoline (b.pt=248° C.).
Name
acetaldehyde ortho-toluidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:3])[CH3:2].[NH2:4][C:5]1[C:6]([CH3:11])=[CH:7][CH:8]=[CH:9][CH:10]=1.[CH3:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[N:21]=[CH:20][CH:19]=[CH:18]2>>[CH:1](=[O:3])[CH3:2].[NH2:4][C:5]1[C:6]([CH3:11])=[CH:7][CH:8]=[CH:9][CH:10]=1.[NH2:21][C:22]1[C:13]([CH3:12])=[CH:14][CH:15]=[CH:16][CH:17]=1.[CH3:10][C:9]1[CH:8]=[CH:7][CH:6]=[C:2]2[C:1]=1[N:21]=[CH:20][CH:19]=[CH:18]2 |f:0.1,3.4|

Inputs

Step One
Name
acetaldehyde ortho-toluidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O.NC=1C(=CC=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC=C2C=CC=NC12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Name
Type
product
Smiles
C(C)=O.NC=1C(=CC=CC1)C
Name
Type
product
Smiles
NC=1C(=CC=CC1)C
Name
Type
product
Smiles
CC=1C=CC=C2C=CC=NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05700942

Procedure details

The data in Table 2 demonstrate that increasing acetaldehyde/ortho-toluidine molar ratios benefit the 8-methylquinoline selectivity, yield and productivity. In addition, acetaldehyde/ortho-toluidine molar ratios of ≥2 gave very high conversion of ortho-toluidine and improved 8-methylquinoline product purity as shown by the 8-methylquinoline/2,8-Me2Q weight ratio. The 2,8-Me2Q (b.pt.=255° C.) is the primary impurity which needs to be minimized upon distillation of the 8-methylquinoline (b.pt=248° C.).
Name
acetaldehyde ortho-toluidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:3])[CH3:2].[NH2:4][C:5]1[C:6]([CH3:11])=[CH:7][CH:8]=[CH:9][CH:10]=1.[CH3:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[N:21]=[CH:20][CH:19]=[CH:18]2>>[CH:1](=[O:3])[CH3:2].[NH2:4][C:5]1[C:6]([CH3:11])=[CH:7][CH:8]=[CH:9][CH:10]=1.[NH2:21][C:22]1[C:13]([CH3:12])=[CH:14][CH:15]=[CH:16][CH:17]=1.[CH3:10][C:9]1[CH:8]=[CH:7][CH:6]=[C:2]2[C:1]=1[N:21]=[CH:20][CH:19]=[CH:18]2 |f:0.1,3.4|

Inputs

Step One
Name
acetaldehyde ortho-toluidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O.NC=1C(=CC=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC=C2C=CC=NC12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Name
Type
product
Smiles
C(C)=O.NC=1C(=CC=CC1)C
Name
Type
product
Smiles
NC=1C(=CC=CC1)C
Name
Type
product
Smiles
CC=1C=CC=C2C=CC=NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05700942

Procedure details

The data in Table 2 demonstrate that increasing acetaldehyde/ortho-toluidine molar ratios benefit the 8-methylquinoline selectivity, yield and productivity. In addition, acetaldehyde/ortho-toluidine molar ratios of ≥2 gave very high conversion of ortho-toluidine and improved 8-methylquinoline product purity as shown by the 8-methylquinoline/2,8-Me2Q weight ratio. The 2,8-Me2Q (b.pt.=255° C.) is the primary impurity which needs to be minimized upon distillation of the 8-methylquinoline (b.pt=248° C.).
Name
acetaldehyde ortho-toluidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:3])[CH3:2].[NH2:4][C:5]1[C:6]([CH3:11])=[CH:7][CH:8]=[CH:9][CH:10]=1.[CH3:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[N:21]=[CH:20][CH:19]=[CH:18]2>>[CH:1](=[O:3])[CH3:2].[NH2:4][C:5]1[C:6]([CH3:11])=[CH:7][CH:8]=[CH:9][CH:10]=1.[NH2:21][C:22]1[C:13]([CH3:12])=[CH:14][CH:15]=[CH:16][CH:17]=1.[CH3:10][C:9]1[CH:8]=[CH:7][CH:6]=[C:2]2[C:1]=1[N:21]=[CH:20][CH:19]=[CH:18]2 |f:0.1,3.4|

Inputs

Step One
Name
acetaldehyde ortho-toluidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O.NC=1C(=CC=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC=C2C=CC=NC12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Name
Type
product
Smiles
C(C)=O.NC=1C(=CC=CC1)C
Name
Type
product
Smiles
NC=1C(=CC=CC1)C
Name
Type
product
Smiles
CC=1C=CC=C2C=CC=NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05700942

Procedure details

The data in Table 2 demonstrate that increasing acetaldehyde/ortho-toluidine molar ratios benefit the 8-methylquinoline selectivity, yield and productivity. In addition, acetaldehyde/ortho-toluidine molar ratios of ≥2 gave very high conversion of ortho-toluidine and improved 8-methylquinoline product purity as shown by the 8-methylquinoline/2,8-Me2Q weight ratio. The 2,8-Me2Q (b.pt.=255° C.) is the primary impurity which needs to be minimized upon distillation of the 8-methylquinoline (b.pt=248° C.).
Name
acetaldehyde ortho-toluidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:3])[CH3:2].[NH2:4][C:5]1[C:6]([CH3:11])=[CH:7][CH:8]=[CH:9][CH:10]=1.[CH3:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[N:21]=[CH:20][CH:19]=[CH:18]2>>[CH:1](=[O:3])[CH3:2].[NH2:4][C:5]1[C:6]([CH3:11])=[CH:7][CH:8]=[CH:9][CH:10]=1.[NH2:21][C:22]1[C:13]([CH3:12])=[CH:14][CH:15]=[CH:16][CH:17]=1.[CH3:10][C:9]1[CH:8]=[CH:7][CH:6]=[C:2]2[C:1]=1[N:21]=[CH:20][CH:19]=[CH:18]2 |f:0.1,3.4|

Inputs

Step One
Name
acetaldehyde ortho-toluidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O.NC=1C(=CC=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC=C2C=CC=NC12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Name
Type
product
Smiles
C(C)=O.NC=1C(=CC=CC1)C
Name
Type
product
Smiles
NC=1C(=CC=CC1)C
Name
Type
product
Smiles
CC=1C=CC=C2C=CC=NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05700942

Procedure details

The data in Table 2 demonstrate that increasing acetaldehyde/ortho-toluidine molar ratios benefit the 8-methylquinoline selectivity, yield and productivity. In addition, acetaldehyde/ortho-toluidine molar ratios of ≥2 gave very high conversion of ortho-toluidine and improved 8-methylquinoline product purity as shown by the 8-methylquinoline/2,8-Me2Q weight ratio. The 2,8-Me2Q (b.pt.=255° C.) is the primary impurity which needs to be minimized upon distillation of the 8-methylquinoline (b.pt=248° C.).
Name
acetaldehyde ortho-toluidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:3])[CH3:2].[NH2:4][C:5]1[C:6]([CH3:11])=[CH:7][CH:8]=[CH:9][CH:10]=1.[CH3:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[N:21]=[CH:20][CH:19]=[CH:18]2>>[CH:1](=[O:3])[CH3:2].[NH2:4][C:5]1[C:6]([CH3:11])=[CH:7][CH:8]=[CH:9][CH:10]=1.[NH2:21][C:22]1[C:13]([CH3:12])=[CH:14][CH:15]=[CH:16][CH:17]=1.[CH3:10][C:9]1[CH:8]=[CH:7][CH:6]=[C:2]2[C:1]=1[N:21]=[CH:20][CH:19]=[CH:18]2 |f:0.1,3.4|

Inputs

Step One
Name
acetaldehyde ortho-toluidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O.NC=1C(=CC=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC=C2C=CC=NC12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Name
Type
product
Smiles
C(C)=O.NC=1C(=CC=CC1)C
Name
Type
product
Smiles
NC=1C(=CC=CC1)C
Name
Type
product
Smiles
CC=1C=CC=C2C=CC=NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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